2-bromo-1H-imidazo[4,5-d]pyridazine
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Overview
Description
2-Bromo-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridazine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1H-imidazo[4,5-d]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-1H-imidazo[4,5-d]pyridazine, while reduction with sodium borohydride can produce 2-amino-1H-imidazo[4,5-d]pyridazine .
Scientific Research Applications
2-Bromo-1H-imidazo[4,5-d]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-1H-imidazo[4,5-d]pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-imidazo[4,5-d]pyridazine: Similar in structure but with a chlorine atom instead of bromine.
2-Fluoro-1H-imidazo[4,5-d]pyridazine: Contains a fluorine atom, offering different reactivity and properties.
1H-Imidazo[4,5-d]pyridazine: Lacks the halogen substituent, providing a basis for comparison in terms of reactivity and applications.
Uniqueness
2-Bromo-1H-imidazo[4,5-d]pyridazine is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in the synthesis of diverse chemical entities .
Properties
Molecular Formula |
C5H3BrN4 |
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Molecular Weight |
199.01 g/mol |
IUPAC Name |
2-bromo-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C5H3BrN4/c6-5-9-3-1-7-8-2-4(3)10-5/h1-2H,(H,9,10) |
InChI Key |
WGIFRXNLWZKXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=N1)N=C(N2)Br |
Origin of Product |
United States |
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